3-(Prop-1-en-2-yl)piperidine
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Overview
Description
3-(Prop-1-en-2-yl)piperidine is an organic compound with the chemical formula C8H15N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with prop-1-en-2-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in the prop-1-en-2-yl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into saturated piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
3-(Prop-1-en-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)piperidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares a similar structure but has a four-membered ring instead of a six-membered ring.
Piperine: A naturally occurring piperidine derivative with significant biological activities.
Uniqueness
3-(Prop-1-en-2-yl)piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-prop-1-en-2-ylpiperidine |
InChI |
InChI=1S/C8H15N/c1-7(2)8-4-3-5-9-6-8/h8-9H,1,3-6H2,2H3 |
InChI Key |
XNWCKWISJHICBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCCNC1 |
Origin of Product |
United States |
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